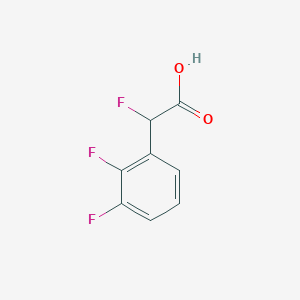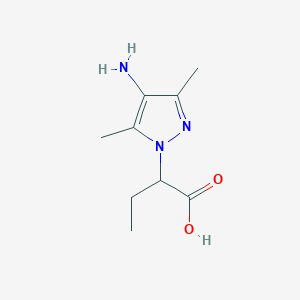
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. The presence of a cyclopropyl group attached to the propyl chain adds to the compound’s unique chemical properties, making it an interesting subject for scientific research.
準備方法
The synthesis of 1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of imidazole with 2-cyclopropylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
化学反応の分析
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
類似化合物との比較
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine can be compared with other imidazole derivatives, such as:
1-(2-Phenylethyl)-1H-imidazol-2-amine: This compound has a phenylethyl group instead of a cyclopropylpropyl group, which may affect its chemical properties and biological activities.
1-(2-Methylpropyl)-1H-imidazol-2-amine: The presence of a methylpropyl group can lead to differences in reactivity and selectivity compared to the cyclopropylpropyl derivative.
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
1-(2-cyclopropylpropyl)imidazol-2-amine |
InChI |
InChI=1S/C9H15N3/c1-7(8-2-3-8)6-12-5-4-11-9(12)10/h4-5,7-8H,2-3,6H2,1H3,(H2,10,11) |
InChIキー |
KERAQEQMPCDSAY-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=CN=C1N)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)
![5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13316390.png)








![1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13316448.png)



